molecular formula C9H9ClN2 B080443 6-chloro-1,2-dimethyl-1H-benzo[d]imidazole CAS No. 14537-47-4

6-chloro-1,2-dimethyl-1H-benzo[d]imidazole

Cat. No. B080443
CAS RN: 14537-47-4
M. Wt: 180.63 g/mol
InChI Key: PXHZAFCSTGGQSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-chloro-1,2-dimethyl-1H-benzo[d]imidazole and related compounds involves specific cyclization, alkylation, and chlorination processes. These substances are synthesized from primary materials like o-phenylenediamine and various aldehydes under controlled conditions to ensure the correct substitution and formation of the benzimidazole ring system (Huang Jin-qing, 2009).

Molecular Structure Analysis

The molecular structure of derivatives similar to 6-chloro-1,2-dimethyl-1H-benzo[d]imidazole has been examined using various spectroscopic methods and theoretical calculations. These studies provide insights into the geometry, vibrational frequencies, and electronic structures, contributing to understanding the compound's molecular behavior and stability (G. Li et al., 2013).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including deoxygenation, chlorination, and 1,3-dipolar addition reactions. These reactions can alter the compound's chemical properties and lead to the synthesis of new derivatives with different biological or chemical activities (I. Ferguson & K. Schofield, 1975).

Scientific Research Applications

Antitumor Activity

Research on imidazole derivatives, including compounds similar to 6-chloro-1,2-dimethyl-1H-benzo[d]imidazole, has shown promising antitumor properties. These compounds, such as bis(2-chloroethyl)amino derivatives of imidazole, have been reviewed for their antitumor activities. Some have advanced past preclinical testing, indicating their potential in cancer drug development. Their structures offer a basis for synthesizing new drugs with varied biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Antioxidant Capacity

The antioxidant capacity of imidazole derivatives has been explored through the ABTS/PP Decolorization Assay. This review highlights the complex reaction pathways involved in measuring antioxidant capacity using this assay. It suggests that while ABTS-based assays can be valuable, especially for tracking changes in antioxidant systems over time, their application comes with reservations due to potential biases in comparing different antioxidants (Ilyasov, I., Beloborodov, V., Selivanova, I., & Terekhov, R., 2020).

Therapeutic Potential

Benzimidazole, closely related to the chemical structure , exhibits a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. The versatility of the benzimidazole core in various biological agents highlights its significance in drug discovery and development. This comprehensive review underlines the crucial role of benzimidazole derivatives in the discovery of new therapeutic compounds, demonstrating the scaffold's importance in medicinal chemistry (Babbar, R., Swikriti, & Arora, S., 2020).

CNS Acting Drugs

The conversion of benzimidazoles and similar compounds into potent central nervous system (CNS) drugs has been investigated. These compounds, initially used for chemotherapy of helminthosis and mycosis, show CNS side effects, hinting at their potential for CNS disease treatment. Research focuses on modifying these compounds to develop more potent CNS drugs, acknowledging the increasing incidence of challenging CNS diseases (Saganuwan, S., 2020).

Antimicrobial Activities

Imidazole and its derivatives have been recognized for their antimicrobial properties, serving as raw materials in the pharmaceutical industry for manufacturing anti-fungal and bactericide drugs. The versatility of imidazole in synthesizing pesticides and insecticides further highlights its importance in developing new antimicrobial agents. This review stresses the potential of synthesizing more imidazole derivatives to combat microbial resistance, emphasizing the ongoing need for novel antimicrobial compounds (American Journal of IT and Applied Sciences Research, 2022).

properties

IUPAC Name

6-chloro-1,2-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-6-11-8-4-3-7(10)5-9(8)12(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHZAFCSTGGQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311265
Record name MLS003115225
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1,2-dimethyl-1H-benzo[d]imidazole

CAS RN

14537-47-4
Record name MLS003115225
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115225
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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